molecular formula C29H31N3O3 B2386028 N-(2,4-dimethylphenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide CAS No. 893785-78-9

N-(2,4-dimethylphenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide

Katalognummer: B2386028
CAS-Nummer: 893785-78-9
Molekulargewicht: 469.585
InChI-Schlüssel: IHENSWYLQUGCIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-(2,4-dimethylphenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide is a structurally complex acetamide derivative featuring:

  • A 2-oxoquinolin-1(2H)-yl core substituted with a 7-methoxy group and a 3-(((4-ethylphenyl)amino)methyl) side chain.
  • An acetamide linker connected to a 2,4-dimethylphenyl group. However, specific biological data for this compound are absent in the provided evidence; comparisons are drawn from structurally related analogs.

Eigenschaften

IUPAC Name

N-(2,4-dimethylphenyl)-2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O3/c1-5-21-7-10-24(11-8-21)30-17-23-15-22-9-12-25(35-4)16-27(22)32(29(23)34)18-28(33)31-26-13-6-19(2)14-20(26)3/h6-16,30H,5,17-18H2,1-4H3,(H,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHENSWYLQUGCIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=C(C=C(C=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2,4-dimethylphenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₃₀H₃₁N₃O₄
Molecular Weight 469.6 g/mol
CAS Number 893785-78-9

The synthesis of N-(2,4-dimethylphenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide typically involves multi-step reactions that incorporate various functional groups to enhance its pharmacological profile. The compound's mechanism of action is believed to involve the inhibition of specific enzymes and receptors involved in disease pathways.

Case Studies

  • Anticancer Activity : In a study published in the Brazilian Journal of Pharmaceutical Sciences, derivatives similar to this compound were evaluated for their anticancer properties. The results indicated that certain structural modifications led to enhanced activity against cancer cell lines, suggesting that the quinoline moiety may play a crucial role in mediating these effects .
  • Enzyme Inhibition : Research has demonstrated that compounds with a similar structure exhibit inhibitory effects on enzymes such as acetylcholinesterase and urease. These activities are critical for developing treatments for conditions like Alzheimer's disease, where cholinergic signaling is impaired .
  • Antimicrobial Activity : A series of related compounds were screened against various bacterial strains, showing moderate to strong antibacterial activity, particularly against Gram-positive bacteria. This suggests that N-(2,4-dimethylphenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide may also possess potential as an antimicrobial agent .

Biological Assays and Findings

Various biological assays have been conducted to assess the activity of this compound:

  • Cytotoxicity Assays : The compound was tested against several cancer cell lines using MTT assays, revealing a dose-dependent cytotoxic effect.
  • Enzyme Activity Assays : The inhibition of acetylcholinesterase was measured using spectrophotometric methods, with IC₅₀ values indicating significant potency compared to standard inhibitors.

Vergleich Mit ähnlichen Verbindungen

b. 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

  • Core Structure : Pyrazolyl acetamide with dichlorophenyl substitution.
  • Key Differences: The dihydro-pyrazole ring introduces conformational flexibility absent in the rigid quinolinone core. Dichlorophenyl substituents enhance lipophilicity but may increase toxicity compared to the target’s ethylphenyl group .
  • Crystallography : Dihedral angles between aromatic rings (44.5°–77.5°) highlight conformational variability, which could influence binding modes .
2.3 Functional Group Comparisons
Compound Core Substituents Key Functional Groups Biological Implications
Target Compound Quinolinone 7-methoxy, 3-(((4-ethylphenyl)amino)methyl), 2,4-dimethylphenyl acetamide Acetamide, methoxy, ethylphenyl Potential H-bonding, moderate lipophilicity
Compound Quinoline 7-hydroxy, 4-methyl, carbothioamide Thioamide, hydroxy Reduced H-bonding, antimicrobial activity
Compound Thienopyrimidinone Chloro, methylphenyl, phenyl Thiophene, chloro Enhanced metabolic stability, unknown activity
Compound Pyrazolyl Dichlorophenyl, dihydro-pyrazole Chloro, pyrazole Conformational flexibility, structural diversity

Q & A

Basic: What are the critical synthetic steps for preparing this compound, and which intermediates require rigorous purification?

Answer:
The synthesis involves multi-step organic reactions, including:

  • Coupling of quinoline precursors : Formation of the 7-methoxy-2-oxoquinoline core via cyclization, using reagents like NaBH₄ for reduction and Ac₂O for acetylation (as seen in structurally similar compounds) .
  • Aminomethylation : Introduction of the (4-ethylphenyl)aminomethyl group via nucleophilic substitution, requiring anhydrous conditions and molecular sieves to control moisture-sensitive steps .
  • Acetamide linkage : Final coupling of the quinoline intermediate with N-(2,4-dimethylphenyl)acetamide using coupling agents like EDCI or HOBt .
    Key intermediates requiring purification (e.g., column chromatography or recrystallization):
  • The quinoline core after cyclization (HPLC monitoring recommended for >95% purity) .
  • The aminomethylated intermediate (NMR verification of substitution pattern is critical to avoid regioisomeric impurities) .

Basic: Which spectroscopic techniques are most effective for structural confirmation, and what spectral markers distinguish this compound?

Answer:

  • 1H/13C NMR :
    • Quinoline protons : Look for downfield shifts at δ 7.2–8.5 ppm (aromatic H) and δ 2.5–3.5 ppm (CH₂ groups in the acetamide and aminomethyl moieties) .
    • Methoxy group : A singlet at δ ~3.8 ppm (integration for 3H) .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error.
  • IR : Stretch at ~1650–1700 cm⁻¹ (C=O of acetamide and quinolinone) .
    Pitfalls : Overlapping signals in crowded aromatic regions may require 2D NMR (e.g., COSY, HSQC) for resolution .

Advanced: How can researchers optimize the coupling reaction yield between the quinoline core and the substituted acetamide?

Answer:

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF or DCM) to enhance reactivity while avoiding side reactions like hydrolysis .
  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig couplings or CuI for Ullmann-type reactions if aryl halides are involved .
  • Temperature control : Maintain reactions at 60–80°C to balance kinetic activation and thermal degradation .
    Validation : Monitor reaction progress via TLC or in-situ FTIR. Post-reaction, purify via preparative HPLC to isolate the desired product from dimeric byproducts .

Advanced: What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

Answer:

  • Metabolic stability assays : Test hepatic microsome stability (e.g., human/rat) to identify rapid degradation in vivo. Structural modifications (e.g., fluorination of the phenyl ring) may enhance stability .
  • Solubility profiling : Use PBS and simulated gastric fluid to assess bioavailability. Poor solubility often explains discordant in vitro/in vivo results .
  • Target engagement studies : Employ techniques like SPR or cellular thermal shift assays (CETSA) to confirm target binding in vivo .

Advanced: How do structural conformations (e.g., rotational isomers) impact biological activity, and how can they be characterized?

Answer:

  • X-ray crystallography : Resolve rotational isomers (e.g., amide bond rotation) to identify bioactive conformers. For example, highlights hydrogen-bonding patterns stabilizing specific conformers .
  • Molecular dynamics (MD) simulations : Model interactions with target proteins (e.g., kinases or GPCRs) to predict conformation-dependent binding .
  • SAR studies : Compare analogs with restricted rotation (e.g., cyclized derivatives) to isolate conformation-activity relationships .

Basic: What are the recommended storage conditions to maintain compound stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the acetamide or quinolinone moieties .
  • Solvent for stock solutions : DMSO (dry, <0.1% H₂O) for long-term storage; avoid aqueous buffers unless stabilized .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

  • CRISPR-Cas9 knockout models : Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines .
  • Proteomics profiling : Use LC-MS/MS to identify off-target interactions (e.g., kinase panels) .
  • In vivo imaging : Employ PET/CT with radiolabeled analogs (e.g., ¹⁸F-labeled derivatives) to track biodistribution .

Basic: What computational tools are suitable for predicting this compound’s ADMET properties?

Answer:

  • Software : SwissADME or ADMETlab 2.0 for predicting permeability (LogP), CYP450 inhibition, and hERG liability .
  • Key parameters :
    • LogP : Ideal range 2–4 for CNS penetration.
    • TPSA : <90 Ų to ensure blood-brain barrier crossing .

Advanced: How can structural modifications enhance selectivity against off-target kinases?

Answer:

  • Substituent engineering : Introduce bulky groups (e.g., tert-butyl) at the 4-ethylphenyl position to sterically hinder off-target binding .
  • Electrostatic tuning : Replace methoxy with electron-withdrawing groups (e.g., CF₃) to modulate quinoline ring electronics .
    Validation : Kinase profiling (e.g., Eurofins KinaseProfiler) to quantify IC₅₀ shifts .

Advanced: What analytical workflows are recommended for resolving batch-to-batch variability in purity?

Answer:

  • HPLC-DAD/MS : Use orthogonal methods (C18 and HILIC columns) to detect trace impurities (e.g., unreacted intermediates) .
  • QNMR : Quantify residual solvents or counterions (e.g., TFA salts) with <0.1% error .
  • DoE (Design of Experiments) : Optimize reaction parameters (e.g., stoichiometry, pH) to minimize variability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.